molecular formula C25H23N3O3S B2399873 2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1007194-04-8

2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2399873
CAS No.: 1007194-04-8
M. Wt: 445.54
InChI Key: CFIHHBYVULPQQY-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
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Biological Activity

2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N3O3S
  • Molecular Weight : 381.45 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. In particular, research involving the compound demonstrated its ability to mitigate oxidative stress in biological systems. For example, in a study using Clarias gariepinus (African catfish), the compound was effective in reducing erythrocyte alterations induced by 4-nonylphenol toxicity. The findings indicated that treated groups showed significantly fewer malformations compared to control groups (Table 1) .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound 7a12 ± 1.03
Compound 7b0.6 ± 0.16
Compound 7e28.3 ± 2.04
Compound 7f3.7 ± 0.37
Compound 829.1 ± 3.05

This table illustrates the protective effect of thieno[3,4-c]pyrazole compounds against oxidative damage.

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory mediators. One study reported that these compounds selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory diseases . The mechanism involves modulation of signaling pathways that lead to reduced inflammation markers.

Antimicrobial Activity

The antimicrobial properties of thieno[3,4-c]pyrazole compounds have also been documented. These compounds exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The mechanisms of action typically involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer effects as well. Certain compounds within this class have been identified as potent inhibitors of specific kinases involved in cancer cell proliferation and survival . For instance, a series of thienopyrazoles demonstrated significant activity against aurora kinases, which are critical for cell division.

Case Studies

Several case studies have explored the biological activity of related thieno[3,4-c]pyrazole compounds:

  • Study on Erythrocyte Protection : A study evaluated the protective effects of synthesized thieno[2,3-c]pyrazole compounds against oxidative stress in fish models. Results showed that these compounds significantly reduced erythrocyte malformations caused by toxic agents .
  • Antimicrobial Screening : Another study screened various thienopyrazole derivatives for antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that several derivatives exhibited promising activity against resistant strains .

Properties

IUPAC Name

2-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-3-31-22-13-12-17-9-5-6-10-18(17)23(22)25(29)26-24-19-14-32(30)15-20(19)27-28(24)21-11-7-4-8-16(21)2/h4-13H,3,14-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIHHBYVULPQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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